10π-Electron Aromatic System vs. 6π-Electron Tropone and Benzotropone: π-Electron Count as a Structural Differentiator
Cyclohepta[c]thiophen-6-one (2-thiaazulen-6-one) is a 10π-electron aromatic system, as established by Anderson et al. (1967), who demonstrated that the compound and its conjugate acid (2-thiaazulenium cation) satisfy Hückel's 4n+2 rule with n=2, analogous to azulene [1]. This contrasts with the parent tropone (C7H6O), which is a 6π-electron system, and 4,5-benzotropone, which is also a 6π-electron peripheral system. The 10π-electron count in Cyclohepta[c]thiophen-6-one arises from the contribution of the thiophene sulfur lone pair to the conjugated π-system, a feature absent in carbocyclic tropones. This fundamental difference governs acid-base behavior: the compound forms a stable 6-hydroxy-2-thiaazulenium cation upon treatment with mineral acid, whereas tropone forms the hydroxytropylium ion [1].
| Evidence Dimension | π-electron count in the conjugated aromatic system |
|---|---|
| Target Compound Data | 10 π-electrons (4n+2, n=2) — 2-thiaazulen-6-one |
| Comparator Or Baseline | Tropone: 6 π-electrons; 4,5-Benzotropone: 6 π-electrons (peripheral conjugation); Azulene: 10 π-electrons |
| Quantified Difference | Target compound possesses 4 additional π-electrons vs. tropone; structurally isoelectronic with azulene but with sulfur replacing a CH unit. |
| Conditions | Hückel MO analysis and experimental protonation studies (J. Org. Chem. 1967) |
Why This Matters
The 10π-electron count fundamentally alters acid-base chemistry, cation stability, and electronic structure compared to 6π tropones, directly impacting reactivity in medicinal chemistry derivatization and materials applications.
- [1] Anderson, A. G.; Forkey, D. M.; Grina, L. D. 2-Thiaazulen-6-one and the 2-thiaazulenium cation. New 10-π-electron aromatic systems. J. Org. Chem. 1967, 32, 1610. View Source
